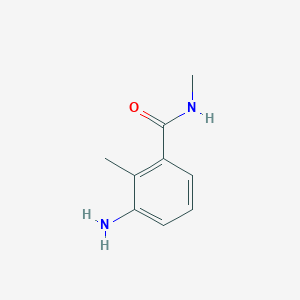

3-amino-N,2-dimethylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-N,2-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-7(9(12)11-2)4-3-5-8(6)10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWSXRKRUNIISS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588230 | |

| Record name | 3-Amino-N,2-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926254-13-9 | |

| Record name | 3-Amino-N,2-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N,2-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino N,2 Dimethylbenzamide

Historical Context of Substituted Benzamide (B126) Synthesis

The journey to synthesize substituted benzamides is a rich narrative within organic chemistry. Initially, methods were often harsh and limited in scope. Over decades, the synthetic arsenal (B13267) has expanded dramatically, moving from classical, often brute-force reactions to more nuanced and efficient catalytic strategies. wikipedia.org Early methods for forming the crucial amide bond often involved the reaction of an amine with a carboxylic acid derivative, a fundamental transformation that has been refined over time. The development of new reagents and catalysts has been pivotal in overcoming challenges such as poor functional group tolerance and low yields. wikipedia.orgresearchgate.net The evolution of these synthetic approaches reflects the broader advancements in organic chemistry, emphasizing milder conditions, greater efficiency, and wider applicability. acs.org

Classical Synthetic Approaches for 3-amino-N,2-dimethylbenzamide

Traditional methods for synthesizing this compound rely on well-established chemical transformations. These classical routes, while sometimes lacking the elegance of modern catalytic systems, form the bedrock of benzamide synthesis.

Amidation Reactions from Carboxylic Acid Precursors

A primary and direct route to this compound involves the amidation of a corresponding carboxylic acid precursor, namely 3-amino-2-methylbenzoic acid. This process typically requires the activation of the carboxylic acid to facilitate the reaction with methylamine (B109427). Common activating agents include thionyl chloride or oxalyl chloride to form the more reactive acyl chloride, which then readily reacts with methylamine to furnish the desired amide.

Alternatively, coupling agents can be employed to mediate the direct reaction between the carboxylic acid and the amine. Reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate this transformation under milder conditions. A one-pot synthesis has been reported starting from 2-amino-3-methylbenzoic acid, which first undergoes cyclization, followed by aminolysis with aqueous methylamine to yield 2-amino-N,3-dimethylbenzamide, a close isomer of the target compound. sioc-journal.cn

| Precursor | Reagent(s) | Product | Key Features |

| 3-amino-2-methylbenzoic acid | SOCl₂ or (COCl)₂, then methylamine | This compound | Classical, high-yielding approach |

| 3-amino-2-methylbenzoic acid | DIC, HOBt, methylamine | This compound | Milder conditions, good for sensitive substrates |

Aminolysis of Cyclic Anhydrides and Esters

The aminolysis of cyclic anhydrides presents another classical pathway. For instance, a substituted phthalic anhydride (B1165640) could undergo ring-opening upon reaction with methylamine. libretexts.org While this method is effective for producing ortho-substituted benzamides, its direct application to this compound would depend on the availability of the appropriately substituted anhydride. A notable example involves the reaction of isatoic anhydride with dimethylamine (B145610) to form o-amino N,N-dimethylbenzamide, a structural analog. This highlights the utility of cyclic anhydrides as precursors to aminobenzamides.

Similarly, the aminolysis of esters, such as methyl 3-amino-2-methylbenzoate, with methylamine can yield this compound. This reaction is often facilitated by heating or by the use of a base to promote the nucleophilic attack of the amine on the ester carbonyl. google.com For example, the conversion of 3-methyl-2-nitrobenzoic acid methyl ester to 3-methyl-2-nitrobenzamide (B2540021) is achieved by reacting it with methylamine in methanol (B129727) at elevated temperatures.

| Starting Material | Reagent | Product | Reaction Type |

| Substituted Phthalic Anhydride | Methylamine | Substituted Benzamide | Aminolysis |

| Methyl 3-amino-2-methylbenzoate | Methylamine | This compound | Aminolysis |

Reduction Strategies for Nitro-Benzamide Intermediates

A common and highly effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. In the context of synthesizing this compound, this would involve the initial synthesis of 3-nitro-N,2-dimethylbenzamide, followed by its reduction.

The precursor, 3-nitro-N,2-dimethylbenzamide, can be prepared by the amidation of 3-nitro-2-methylbenzoic acid. The subsequent reduction of the nitro group is a well-established transformation with a variety of available reagents. Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) is a clean and efficient method. Other reducing agents like iron powder in acidic media or tin(II) chloride can also be employed. A metal-free reduction system using isopropanol (B130326) and potassium hydroxide (B78521) has also been shown to effectively reduce nitrobenzamides to their corresponding aminobenzamides in good to excellent yields under mild conditions. researchgate.net

| Intermediate | Reducing Agent/Catalyst | Product | Key Features |

| 3-nitro-N,2-dimethylbenzamide | H₂/Pd-C | This compound | Clean, high yield |

| 3-nitro-N,2-dimethylbenzamide | Fe/HCl | This compound | Cost-effective, classical method |

| 3-nitro-N,2-dimethylbenzamide | iPrOH/KOH | This compound | Metal-free, mild conditions |

Modern Catalytic Strategies for this compound Synthesis

The advent of transition metal-catalyzed reactions has revolutionized the synthesis of complex organic molecules, including substituted benzamides. These modern methods offer high efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the direct amination of aryl halides or triflates. In a potential synthesis of this compound, this could involve the coupling of a protected amine or an ammonia (B1221849) equivalent with a suitable aryl halide precursor, such as 3-bromo-N,2-dimethylbenzamide. The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base. wikipedia.orgacsgcipr.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl partners under increasingly mild conditions. wikipedia.org

| Aryl Halide Precursor | Amine Source | Catalyst System | Product |

| 3-Bromo-N,2-dimethylbenzamide | Ammonia equivalent | Pd catalyst, phosphine ligand, base | This compound |

One-Pot Synthetic Routes for Benzamide Derivatives

The key stages of this one-pot reaction are outlined below:

Cyclization : The initial step involves the reaction of 2-amino-3-methylbenzoic acid with bis(trichloromethyl) carbonate. This reaction forms the cyclic intermediate, 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. sioc-journal.cnresearchgate.net

Aminolysis : The formed intermediate subsequently undergoes aminolysis upon the addition of aqueous methylamine. sioc-journal.cnresearchgate.net This opens the ring to produce 2-amino-N,3-dimethylbenzamide. researchgate.net

Electrophilic Aromatic Substitution : The final step is the halogenation of the aromatic ring. This is achieved by introducing an electrophilic halogenating agent such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). sioc-journal.cn

The final product crystallizes directly from the reaction mixture after the removal of the organic solvent, streamlining the work-up procedure. sioc-journal.cn This method is considered a green synthetic route due to its efficiency, milder conditions, and reduced waste. sioc-journal.cn

Table 1: One-Pot Synthesis Process for 2-amino-5-halogenated-N,3-dimethylbenzamides

| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | 2-amino-3-methylbenzoic acid | Bis(trichloromethyl) carbonate | 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | Formation of a benzoxazinedione ring. sioc-journal.cn |

| 2 | 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | Aqueous methylamine | 2-amino-N,3-dimethylbenzamide | Ring-opening aminolysis to form the benzamide. sioc-journal.cn |

| 3 | 2-amino-N,3-dimethylbenzamide | NCS, NBS, or NIS | 2-amino-5-halogenated-N,3-dimethylbenzamides | Electrophilic halogenation of the benzene (B151609) ring. sioc-journal.cn |

Stereoselective Synthesis of this compound

Catalytic Asymmetric Synthesis: Modern synthetic chemistry often employs chiral catalysts to create a specific enantiomer of a product. For benzamide derivatives, transition-metal catalysis is a powerful tool. For instance, a chiral cyclopentadienyl (B1206354) cobalt(III) catalyst has been used for the enantioselective [4 + 1] annulation of N-chlorobenzamides, producing chiral isoindolinones with excellent enantioselectivity (up to 99:1 enantiomeric ratio). acs.org Another approach involves using bifunctional organocatalysts to achieve the enantioselective construction of axially chiral benzamides through electrophilic halogenation, yielding products with moderate to good enantioselectivity. beilstein-journals.orgd-nb.info

Substrate-Controlled Synthesis: This strategy involves attaching a chiral auxiliary to the starting material to direct the stereochemical outcome of a subsequent reaction. For example, chiral N-monosubstituted benzamides derived from amino acids like L-(–)-phenylalanine can be used to control the stereochemistry of reactions. rsc.org The ortho-lithiated species of these chiral benzamides react with aldehydes to give ortho-substituted products with high diastereoselectivity, which can then be cyclized and hydrolyzed to yield optically active phthalides. rsc.org This principle could be adapted to control the stereochemistry of reactions on a precursor to this compound.

Chiral Resolution: When an asymmetric synthesis is not feasible, a racemic mixture can be separated into its constituent enantiomers through chiral resolution. wikipedia.org This classic method typically involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These salts possess different physical properties, most importantly solubility, which allows one diastereomer to be separated by crystallization. wikipedia.org After separation, the addition of a base regenerates the pure enantiomer of the amine. wikipedia.org While this method is robust, it inherently results in a maximum theoretical yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled. rsc.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction parameters is crucial for maximizing product yield and purity, particularly for industrial-scale production. Studies on the synthesis of structural analogs of this compound provide valuable insights into effective optimization strategies.

In the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, a one-pot procedure involving cyclization, methylamination, and chlorination was optimized, increasing the total yield by approximately 17%. dissertationtopic.net Extensive experimentation to identify the most suitable chlorination reagent resulted in a final product yield of ≥89.4% with a purity of ≥97.9%. dissertationtopic.net

The one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides also demonstrates how the choice of reagent directly impacts yield. researchgate.net The use of different N-halosuccinimide reagents for the final electrophilic substitution step results in consistently high but varied yields. researchgate.net

Table 2: Optimized Yields for One-Pot Synthesis of Halogenated Benzamide Derivatives

| Halogenating Reagent | Product | Overall Yield | Reference |

|---|---|---|---|

| N-chlorosuccinimide (NCS) | 2-amino-5-chloro-N,3-dimethylbenzamide | 87%–90% | researchgate.net |

| N-bromosuccinimide (NBS) | 2-amino-5-bromo-N,3-dimethylbenzamide | 90%–92% | researchgate.net |

| N-iodosuccinimide (NIS) | 2-amino-5-iodo-N,3-dimethylbenzamide | 92%–94% | researchgate.net |

Further optimization can be achieved by focusing on specific reaction steps. For instance, in the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide, the amidation of the precursor ester with methylamine can be enhanced by the addition of a base like sodium methylate. The cyanation step itself, which converts a brominated precursor to a cyano derivative, is efficiently performed with cuprous cyanide (CuCN), avoiding the need for palladium or other metal catalysts that can be difficult to remove. For the final amide bond formation, using standard coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can achieve yields greater than 70%.

Catalyst systems are another key area for optimization. The oxidation of toluene (B28343) derivatives, a potential first step in a synthetic sequence, is significantly improved by using N-hydroxyphthalimide (NHPI) catalysts in the presence of cobalt acetylacetonate (B107027) under mild conditions, achieving conversions greater than 95%. smolecule.com

Chemical Reactivity and Transformation Studies of 3 Amino N,2 Dimethylbenzamide

Investigation of Functional Group Transformations

The strategic modification of 3-amino-N,2-dimethylbenzamide hinges on the selective reactivity of its primary functional groups.

Reactivity of the Aromatic Amine Moiety

The amino group (-NH₂) on the aromatic ring is a potent activating group, significantly influencing the molecule's reactivity. numberanalytics.com It readily participates in several fundamental organic reactions:

Alkylation and Acylation: The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, allowing it to react with alkyl halides or acyl chlorides to form N-alkylated or N-acylated products, respectively. uomustansiriyah.edu.iq

Diazotization: In the presence of nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid), the aromatic amine can be converted into a diazonium salt. This intermediate is highly versatile and can undergo various subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a wide array of substituents onto the aromatic ring. numberanalytics.com

Oxidation: The amino group can be susceptible to oxidation, potentially forming nitroso or nitro derivatives under controlled oxidizing conditions.

The reactivity of the amino group is summarized in the table below:

| Reaction Type | Reagents | Product Type |

| Alkylation | Alkyl Halide | N-Alkylated Amine |

| Acylation | Acyl Chloride/Anhydride (B1165640) | N-Acylated Amide |

| Diazotization | NaNO₂, HCl | Diazonium Salt |

| Oxidation | Oxidizing Agents | Nitroso/Nitro Derivative |

Reactions Involving the Amide Linkage

The N,N-dimethylbenzamide portion of the molecule is comparatively stable due to resonance stabilization. However, it can undergo transformations under specific conditions. libretexts.org

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-aminobenzoic acid and dimethylamine (B145610). libretexts.orgacs.org This reaction is often a key step in the metabolic breakdown of similar compounds. amazonaws.com The hydrolysis can be catalyzed by enzymes, such as proteases, which facilitate the nucleophilic attack of water on the carbonyl carbon. libretexts.org

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl group to a methylene (B1212753) group, thereby converting the benzamide (B126) into a substituted benzylamine (B48309). libretexts.orgquora.com This reaction provides a direct route to the corresponding amine.

Transamidation: It is possible to exchange the dimethylamine moiety with another amine under certain catalytic conditions, a process known as transamidation. nih.gov

Key reactions of the amide linkage are outlined below:

| Reaction Type | Reagents/Conditions | Product Type |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 3-Aminobenzoic Acid + Dimethylamine |

| Base-Catalyzed Hydrolysis | OH⁻, Heat | 3-Aminobenzoate + Dimethylamine |

| Reduction | LiAlH₄ then H₂O | 3-Amino-N,N-dimethylbenzylamine |

| Transamidation | Amine, Catalyst | New Amide |

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The existing substituents on the benzene ring—the activating amino group and the deactivating (but ortho, para-directing) methyl group—govern the position of further electrophilic aromatic substitution (EAS) reactions. The powerful activating effect of the amino group generally directs incoming electrophiles to the positions ortho and para to it (positions 4 and 6). numberanalytics.com

Halogenation: Electrophilic halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) can introduce halogen atoms onto the aromatic ring, typically at the positions activated by the amino group. sioc-journal.cn For instance, the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides is achieved through electrophilic aromatic substitution using these reagents. sioc-journal.cn

Nitration: Under controlled conditions, nitration can introduce a nitro group onto the ring. The position of substitution will be influenced by the directing effects of the existing groups.

Reaction Mechanisms and Kinetics of this compound Transformations

The mechanisms of the transformations of this compound are rooted in fundamental organic chemistry principles.

The mechanism for electrophilic aromatic substitution, such as halogenation, involves the attack of the electron-rich aromatic ring on the electrophile (e.g., a halonium ion) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. numberanalytics.com Subsequent loss of a proton restores the aromaticity and yields the substituted product. numberanalytics.com The rate of this reaction is significantly enhanced by the electron-donating nature of the amino group. numberanalytics.com

Amide hydrolysis proceeds via nucleophilic acyl substitution. libretexts.org In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water. libretexts.org Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the dimethylamide anion. libretexts.org

The reduction of the amide with LiAlH₄ involves the initial addition of a hydride ion to the carbonyl carbon, followed by coordination of the oxygen to the aluminum. A second hydride transfer and subsequent workup leads to the final amine product. libretexts.orgnsf.gov

Kinetic studies of related benzamide hydrolyses have shown that the reaction rates are influenced by factors such as pH, temperature, and the electronic nature of the substituents on the aromatic ring. acs.org

Derivatization Strategies for Structural Modification

The reactivity of this compound at its various functional sites allows for extensive derivatization to create a library of new compounds.

A primary strategy involves leveraging the reactivity of the aromatic amine. Diazotization followed by coupling reactions can introduce a wide range of functionalities. numberanalytics.com Acylation or alkylation of the amine can be used to modify the steric and electronic properties of this group. uomustansiriyah.edu.iq

Another key approach is the modification of the aromatic ring through electrophilic substitution. Halogenation is a common first step, as the introduced halogen can then serve as a handle for further transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), to form carbon-carbon or carbon-nitrogen bonds. The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, a key intermediate for some insecticides, highlights this strategy. google.com

Furthermore, the amide functionality itself can be a point of modification. While less common, reduction to the corresponding benzylamine or hydrolysis to the carboxylic acid opens up different avenues for derivatization. libretexts.org For example, the resulting carboxylic acid can be coupled with different amines to generate a variety of new amide derivatives.

These derivatization strategies are summarized in the table below:

| Functional Group Targeted | Reaction Type | Subsequent Transformations |

| Aromatic Amine | Diazotization | Sandmeyer, Schiemann, Azo coupling |

| Aromatic Amine | Acylation/Alkylation | Modification of substituent properties |

| Benzene Ring | Halogenation | Cross-coupling reactions (Suzuki, etc.) |

| Amide Linkage | Hydrolysis | Re-amidation with different amines |

| Amide Linkage | Reduction | Formation of benzylamine derivatives |

Advanced Spectroscopic Characterization of 3 Amino N,2 Dimethylbenzamide

Vibrational Spectroscopy (FTIR, FT-Raman) and Band Assignment

The key functional groups in 3-amino-N,2-dimethylbenzamide are the amino group (-NH₂), the tertiary amide group (-CON(CH₃)₂), the substituted benzene (B151609) ring, and methyl groups (-CH₃). The characteristic vibrational frequencies for these groups are summarized in the table below.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Symmetric and Asymmetric N-H stretching | 3300 - 3500 |

| N-H scissoring | 1590 - 1650 | |

| N-H wagging | 780 - 880 | |

| Amide (-CON(CH₃)₂) | C=O stretching (Amide I band) | 1630 - 1680 |

| C-N stretching | 1300 - 1400 | |

| Aromatic Ring (C₆H₄) | C-H stretching | 3000 - 3100 |

| C=C stretching | 1450 - 1600 | |

| C-H in-plane bending | 1000 - 1300 | |

| C-H out-of-plane bending | 675 - 900 | |

| Methyl (-CH₃) | Symmetric and Asymmetric C-H stretching | 2850 - 2960 |

The N-H stretching vibrations of the primary amino group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The carbonyl (C=O) stretching of the tertiary amide, often referred to as the Amide I band, is a strong absorption typically found around 1630-1680 cm⁻¹. The exact position of this band can be influenced by electronic effects of the substituents on the benzene ring and by hydrogen bonding. The aromatic C=C stretching vibrations usually give rise to a series of bands in the 1450-1600 cm⁻¹ range. The C-H stretching and bending vibrations of the aromatic ring and the methyl groups will also be present in their characteristic regions. A complete assignment would require experimental spectra and potentially theoretical calculations to differentiate between the various vibrational modes, especially in the fingerprint region (below 1500 cm⁻¹), where many overlapping bands occur. nih.govaip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Chemical Shift Analysis

While specific ¹H NMR data for this compound is not available, the expected chemical shifts can be estimated based on analogous compounds and general principles. For instance, in the closely related compound 2-amino-N,3-dimethylbenzamide, the aromatic protons appear in the range of δ 7.0-7.2 ppm, the NH proton as a singlet around δ 6.28 ppm, the amino protons (NH₂) as a singlet around δ 5.55 ppm, the N-CH₃ protons as a doublet around δ 2.92 ppm, and the phenyl-CH₃ protons as a singlet around δ 2.14 ppm. google.com For N,N-dimethylbenzamide itself, the N-methyl protons show distinct signals due to restricted rotation around the amide C-N bond. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| Amino (-NH₂) | 3.5 - 4.5 | Broad Singlet |

| N-Methyl (-N(CH₃)₂) | 2.8 - 3.1 | Two Singlets (due to restricted rotation) |

The aromatic protons will likely appear as a complex multiplet in the region of δ 6.5-7.5 ppm. The protons of the amino group are expected to give a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration. Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to two distinct chemical environments for the two N-methyl groups, which should result in two separate singlets. The protons of the methyl group attached to the benzene ring would appear as a sharp singlet.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Similar to the ¹H NMR, the specific ¹³C NMR data for this compound is not readily found. However, based on general values for substituted benzamides, the expected chemical shifts can be approximated. fiveable.me

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 168 - 172 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-CH₃ | 135 - 140 |

| Other Aromatic C-H and C-C | 115 - 135 |

| N-Methyl (-N(CH₃)₂) | 35 - 40 (two signals possible) |

The carbonyl carbon of the amide group is expected to resonate in the downfield region of δ 168-172 ppm. The aromatic carbons will show a range of chemical shifts depending on the substituents. The carbon attached to the electron-donating amino group will be shielded, while the carbon attached to the carbonyl group and the methyl group will be deshielded. The two N-methyl carbons may also show distinct signals due to the restricted rotation around the amide bond.

Advanced NMR Techniques for Conformational Analysis

The conformation of N,N-dimethylbenzamides is a subject of interest due to the restricted rotation around the C(O)-N bond and the potential for different orientations of the amide group relative to the benzene ring. nih.govresearchgate.net Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations between protons, which are invaluable for determining the preferred conformation. rsc.org

For this compound, NOESY or ROESY experiments could reveal spatial proximities between the N-methyl protons and the aromatic protons, particularly the proton at the C6 position. This information would help to establish the dihedral angle between the plane of the amide group and the benzene ring. Furthermore, temperature-dependent NMR studies could be employed to determine the energy barrier for the rotation around the C(O)-N bond by observing the coalescence of the two N-methyl signals at elevated temperatures. cdnsciencepub.com Such studies on related N,N-dimethylbenzamides have provided insights into the electronic and steric factors governing their conformational flexibility. rsc.org

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 164, corresponding to its molecular weight. sigmaaldrich.com While a specific mass spectrum for this compound is not detailed in the searched literature, the fragmentation pattern of its isomer, m-amino-N,N-dimethylbenzamide, is available from the NIST WebBook and can provide some clues. nist.gov

A plausible fragmentation pathway for this compound under electron ionization (EI) would involve the initial loss of a dimethylamino radical (•N(CH₃)₂) to form the acylium ion.

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Plausible Neutral Loss |

|---|---|---|

| 164 | [C₉H₁₂N₂O]⁺• (Molecular Ion) | - |

| 149 | [M - CH₃]⁺ | •CH₃ |

| 120 | [M - N(CH₃)₂]⁺ | •N(CH₃)₂ |

| 92 | [C₆H₆N]⁺ | CO |

The loss of a methyl radical (•CH₃) from the molecular ion could lead to a fragment at m/z 149. A significant peak would be expected at m/z 120, corresponding to the 3-amino-2-methylbenzoyl cation, formed by the cleavage of the C-N amide bond. Further fragmentation of this acylium ion by the loss of carbon monoxide (CO) would result in a fragment at m/z 92. The appearance of a peak at m/z 77 would indicate the formation of the phenyl cation.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the electronic properties of the benzamide (B126) chromophore and the amino and methyl substituents on the benzene ring. Studies on similar 2-aminobenzamide (B116534) derivatives in DMSO show two main absorption bands, one around 258 nm and another around 355 nm. mdpi.com

The absorption bands in the UV-Vis spectrum of this compound would likely arise from π → π* transitions within the aromatic ring and the carbonyl group, and n → π* transitions associated with the lone pair of electrons on the nitrogen and oxygen atoms. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzamide. The position of these bands can also be sensitive to the solvent polarity. nih.gov

Fluorescence emission spectroscopy could also be employed to study the excited state properties of the molecule. Following absorption of UV light, the molecule can relax to the ground state by emitting light at a longer wavelength. The fluorescence spectrum would provide information about the energy of the first excited singlet state and could be influenced by factors such as solvent polarity and the presence of intramolecular hydrogen bonding.

X-ray Crystallography and Solid-State Structure Elucidation

Extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD), have revealed no publicly available single-crystal X-ray diffraction data for the compound this compound. Therefore, a detailed analysis of its specific molecular conformation, dihedral angles, intermolecular interactions, and crystal packing based on experimental crystallographic studies cannot be provided at this time.

For illustrative purposes, the type of information that can be obtained from such an analysis is detailed in the study of a closely related isomer, 2-amino-N,3-dimethylbenzamide . It is crucial to note that the following data pertains exclusively to the 2-amino isomer and not to this compound.

Molecular Conformation and Dihedral Angles

For the related isomer, 2-amino-N,3-dimethylbenzamide, X-ray crystallography has shown that the molecule adopts a non-planar conformation. The dihedral angle between the mean plane of the benzene ring and the amide group (C8/C9/O1/N2) is 33.93 (7)°. iucr.orgrsc.orgebi.ac.uk This twist is a significant feature of its molecular structure. The conformation is further stabilized by an intramolecular N—H⋯O hydrogen bond. iucr.orgrsc.orgebi.ac.uk

Should crystallographic data for this compound become available, a similar analysis would provide precise measurements of its bond lengths, bond angles, and key dihedral angles, which would define its three-dimensional shape. These parameters are fundamental to understanding its chemical behavior and potential interactions with other molecules.

Intermolecular Interactions and Crystal Packing

A crystallographic study of this compound would elucidate the specific intermolecular forces at play in its crystal structure. This would include identifying the types of hydrogen bonds (e.g., N-H···O, N-H···N), their lengths and angles, and any other non-covalent interactions, such as π-π stacking, that might be present. Understanding the crystal packing is essential for comprehending the solid-state properties of the compound.

Table of Crystallographic Data for 2-amino-N,3-dimethylbenzamide (for reference)

| Parameter | Value |

| Chemical Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 9.833 (6) Å |

| b | 5.011 (3) Å |

| c | 9.841 (6) Å |

| β | 118.27 (1)° |

| Volume | 427.1 (4) ų |

| Z | 2 |

| Data obtained from studies on 2-amino-N,3-dimethylbenzamide. iucr.org |

Computational Chemistry and Theoretical Modeling of 3 Amino N,2 Dimethylbenzamide

Quantum Chemical Calculations (Density Functional Theory) for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of many-body systems based on the electron density, offering a balance between accuracy and computational cost. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For substituted benzamides and similar aromatic compounds, a common and effective approach involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net

This functional is typically paired with a Pople-style basis set, such as 6-311G, often augmented with diffuse functions (+) and polarization functions (d,p). researchgate.netnih.gov For instance, the 6-311++G(d,p) basis set is frequently employed for geometry optimization and frequency calculations of such molecules, as it provides a robust description of electron distribution, including lone pairs and pi-systems, which are central features of 3-amino-N,2-dimethylbenzamide. researchgate.netresearchgate.net

The first step in a computational study is to find the molecule's most stable three-dimensional structure, known as the ground-state geometry. This is achieved through a process called geometry optimization. Starting with an initial guess of the structure, the calculation algorithm systematically adjusts the positions of the atoms to minimize the total electronic energy of the molecule. researchgate.net The process is complete when the forces on all atoms and the net energy change between optimization steps fall below a predefined threshold, indicating that a stable energy minimum has been reached. The resulting optimized structure provides key data such as bond lengths, bond angles, and dihedral angles. For example, in a related molecule, 2-amino-N,3-dimethylbenzamide, the dihedral angle between the amide group and the benzene (B151609) ring was determined to be 33.93 (7)° from experimental crystal structure data, a value that would be compared against the result of a theoretical optimization. iucr.org

Selection of Theoretical Methods and Basis Sets

Electronic Properties Analysis

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity, stability, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for describing molecular reactivity and kinetic stability. aimspress.com A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap indicates that the molecule is more likely to be reactive. Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. nih.gov For many benzamide-like molecules, the HOMO is often located over the aminophenyl ring, while the LUMO may be distributed across the benzamide (B126) portion of the molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. uni-muenchen.de An MEP map plots the electrostatic potential onto a constant electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. nih.gov Green and yellow represent areas of intermediate or near-zero potential. nih.gov For a molecule like this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom and potentially the amino group, identifying them as key sites for hydrogen bonding and electrophilic interactions. uni-muenchen.de

Fukui Function and Reactive Sites Prediction

No published studies were found that detail the use of Fukui functions to predict the electrophilic, nucleophilic, and radical attack sites on the this compound molecule. Such an analysis would typically involve density functional theory (DFT) calculations to determine the changes in electron density, providing crucial insights into the molecule's reactivity.

Spectroscopic Property Prediction and Validation

A comparative analysis between theoretically calculated vibrational frequencies (using methods like DFT) and experimental FT-IR and Raman spectra for this compound has not been reported. This type of study is fundamental for the accurate assignment of spectral bands to specific molecular vibrations.

There is no available research presenting the theoretical ¹H and ¹³C NMR chemical shifts for this compound, which would typically be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. A comparison of these calculated shifts with experimental NMR data is essential for detailed structural elucidation.

The prediction of the electronic absorption spectra (UV-Vis) for this compound using Time-Dependent Density Functional Theory (TD-DFT) has not been documented. This analysis would provide information on the electronic transitions within the molecule, which are responsible for its absorption of light.

Calculated NMR Chemical Shifts (Gauge-Independent Atomic Orbital Method)

Molecular Dynamics Simulations of this compound in Different Environments

No literature was found describing molecular dynamics simulations of this compound. These simulations are crucial for understanding the compound's behavior, conformational changes, and interactions when placed in different environments, such as in various solvents or within a biological system.

Molecular Docking Studies and Binding Site Analysis

There are no available molecular docking studies that investigate the potential binding of this compound to biological targets like proteins or enzymes. Such research is vital for assessing the compound's potential as a therapeutic agent by predicting its binding affinity and mode of interaction within a receptor's active site.

Mechanistic Studies of Molecular Interactions Involving 3 Amino N,2 Dimethylbenzamide

Exploration of Molecular Targets and Binding Mechanisms

The biological activity of benzamide (B126) derivatives like 3-amino-N,2-dimethylbenzamide is defined by their interaction with specific macromolecular targets, primarily proteins such as G-protein coupled receptors (GPCRs) and kinases. While direct studies on this compound are limited, research on structurally similar compounds provides significant insights into its potential molecular targets.

Derivatives of benzamide have been identified as potent antagonists for chemokine receptors, particularly CXCR1 and CXCR2, which are key mediators of neutrophil-driven inflammation. nottingham.ac.uk These receptors are implicated in a variety of inflammatory diseases, making them attractive therapeutic targets. nottingham.ac.uk The binding of benzamide analogs to these receptors is often allosteric, meaning they bind to a site on the receptor distinct from the endogenous ligand binding site, thereby modulating the receptor's activity. nottingham.ac.uk

Another significant class of targets for related substituted aminobenzamides is the tyrosine kinase family, specifically Axl kinase. google.com Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and plays a crucial role in cell proliferation, survival, and migration. google.com The binding of inhibitors to Axl often occurs at the ATP-binding site in the kinase domain, preventing the phosphorylation of downstream substrates. google.com The pyrimidine (B1678525) nitrogen of some analogs has been observed to form a critical hydrogen bond interaction within the hinge region of the Axl kinase. google.com

Furthermore, substituted benzamides have been investigated as antagonists for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors, and as agonists for 5-HT1a receptors, indicating their potential application as neuroleptic agents. acs.org The interaction of these compounds with their targets can involve a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pocket. nih.govresearchgate.net For instance, studies on orexin (B13118510) receptor 2 (OX₂R), another GPCR, show that the N,N-dimethylbenzamide moiety of an agonist interacts with specific residues like Y343. nih.gov

Structure-Activity Relationship (SAR) Studies for Analogs of this compound

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound, such as this compound, influence its biological activity. By systematically altering the structure of benzamide analogs, researchers can identify key functional groups and structural features responsible for target binding and efficacy.

For benzamide derivatives targeting chemokine receptors like CXCR2, SAR studies have revealed that the molecule's activity is largely influenced by hydrophobic interactions. umich.edu Modifications to the benzamide scaffold have shown that:

Lipophilic substitutions on the aromatic ring can lead to active inhibition. umich.edu

The introduction of a trifluoromethyl group at either the 3- or 4-position of an associated ring can significantly improve potency. umich.edu

An electron-withdrawing group on one of the rings (designated as ring A in some studies) tends to enhance activity, while a lipophilic benzene (B151609) ring is preferred on another (ring B). umich.edu

The presence of an NH group is often essential for activity, potentially by forming intramolecular hydrogen bonds to stabilize the active conformation or by forming direct hydrogen bonds with the receptor. umich.edu

In the context of neuroleptic agents, a series of substituted (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives were evaluated for their binding to dopamine and serotonin receptors. acs.org These studies highlight the importance of the substituent pattern on the benzamide ring for achieving the desired pharmacological profile. acs.org

The table below summarizes general SAR findings for benzamide analogs from various studies.

| Structural Modification | Position of Modification | Effect on Activity | Target Class Example | Reference |

| Lipophilic Substitutions | Aromatic Ring | Increased inhibitory activity | CXCR2 | umich.edu |

| Trifluoromethyl Group | 3- or 4-position of phenyl ring | Improved potency | CXCR2 | umich.edu |

| Electron-Withdrawing Group | Aromatic Ring "A" | Enhanced activity | CXCR2 | umich.edu |

| Amine (NH) Group | Linker | Essential for activity, H-bonding | CXCR2 | umich.edu |

| N,N-dimethylbenzamide Moiety | Terminal end of molecule | Interaction with specific residues (e.g., Y343) | Orexin Receptor 2 | nih.gov |

| Amino Group Introduction | ortho to amide | Can be a key intermediate for creating potent inhibitors | General Synthesis |

Computational Approaches to Ligand-Target Interactions

Computational chemistry provides powerful tools to model and analyze the interactions between ligands like this compound and their biological targets. These methods offer a detailed view of the binding process at an atomic level, guiding drug design and interpretation of experimental data.

When an experimentally determined 3D structure of a target protein is unavailable, homology modeling can be used to construct a reliable model. uni-tuebingen.de This technique is particularly valuable for GPCRs and kinases, which can be challenging to crystallize. The process involves:

Template Selection: Identifying a protein with a known structure (the template) that has a high degree of sequence similarity to the target protein using sequence alignment tools like BLAST. uni-tuebingen.de

Sequence Alignment: Aligning the amino acid sequence of the target with the template.

Model Building: Generating the 3D backbone and side-chain coordinates of the target based on the template's structure.

Refinement and Validation: Optimizing the model to correct any structural inaccuracies and assessing its quality.

Homology models have been successfully used to study the binding of ligands to receptors like the Axl kinase and CXCR1/2, providing a structural basis for understanding ligand interactions in the absence of an experimental structure. nottingham.ac.ukgoogle.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces, helping to identify the most likely binding mode. mdpi.comnih.gov

Docking studies of benzamide analogs have been instrumental in:

Predicting Binding Poses: Revealing how these molecules fit into the binding pockets of targets like Axl kinase and mGlu₅ receptors. google.comacs.org

Identifying Key Interactions: Highlighting specific amino acid residues that form crucial hydrogen bonds or hydrophobic contacts with the ligand. For example, docking studies showed a pyrimidine nitrogen in an Axl inhibitor forming a hydrogen bond with Met623 in the hinge region. google.com

Explaining SAR Data: Providing a structural rationale for why certain chemical modifications enhance or diminish activity. acs.org

The table below presents hypothetical docking results for a benzamide analog, illustrating the type of data obtained from such simulations.

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Axl Kinase (Homology Model) | Substituted Pyrimidin-2-amine | Not specified | Met623 (Hinge Region) | google.com |

| PDK-1 | Thiophene derivative 3b | -7.7 | Lys111, Ala162, Glu166, Lys169 | mdpi.com |

| LDHA | Thiophene derivative 3d | Not specified | Favorable interactions noted | nih.gov |

| mGlu₅ Receptor (Model) | VU0366058 (NAM) | Not specified | P654, Y658, T780, W784, S808, A809 | acs.org |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture from docking. nih.gov By simulating the movements of atoms over time, MD can be used to:

Assess Complex Stability: Verify whether the binding mode predicted by docking is stable over a simulated timeframe. nih.govmdpi.com

Analyze Conformational Changes: Observe how the protein and ligand adapt to each other upon binding.

Calculate Binding Free Energies: Employ methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the strength of the ligand-protein interaction, which can help validate docking results. researchgate.net

MD simulations are crucial for refining docked poses and gaining a deeper understanding of the dynamics and thermodynamics of ligand binding. researchgate.net

Docking Simulations and Binding Mode Prediction

Investigation of Biological Pathway Modulation

The binding of a ligand to its molecular target initiates a cascade of intracellular events known as a signaling pathway. By inhibiting or activating a key protein in a pathway, compounds like this compound can modulate cellular functions.

The natural ligand for Axl kinase, Gas6, activates downstream signaling pathways such as the PI3K/Akt and MAPK pathways upon binding. google.com These pathways are critical for regulating cell growth, proliferation, and survival. google.com An inhibitor that blocks the Axl kinase activity would, therefore, be expected to suppress these pathways, making it a potential anti-cancer agent for tumors where Axl is overexpressed. google.com

Similarly, the chemokine receptors CXCR1 and CXCR2, upon activation by their endogenous ligands like CXCL8, trigger signaling cascades that lead to neutrophil activation and chemotaxis, which are central processes in inflammation. nottingham.ac.uk Antagonists of these receptors would block these signals, thereby reducing the inflammatory response. This makes them promising candidates for treating a range of inflammatory diseases. nottingham.ac.uk

The modulation of these biological pathways is the ultimate consequence of the molecular interactions between the drug and its target, translating the initial binding event into a physiological response.

Analytical Methods for 3 Amino N,2 Dimethylbenzamide and Its Derivatives

Chromatographic Techniques

Chromatography is a powerful technique for separating, identifying, and quantifying the components of a mixture. For benzamide (B126) derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most widely used methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying 3-amino-N,2-dimethylbenzamide. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. Reversed-phase HPLC, utilizing a nonpolar stationary phase like C18, is commonly employed for benzamide derivatives.

Research on related benzamide compounds demonstrates the utility of HPLC in achieving high-purity products. For instance, methods for synthesizing 2-amino-5-cyano-N,3-dimethylbenzamide report obtaining purities of about 93-95% as determined by HPLC analysis. google.comgoogle.com In other cases, certificates of analysis for similar compounds, such as 2-amino-5-chloro-N,3-dimethylbenzamide, have shown purities as high as 99.51% by HPLC. leyan.com

A typical HPLC method for a dimethylbenzamide derivative involves a C18 column and a gradient elution using a mobile phase consisting of acidified water (often with formic acid) and an organic solvent like acetonitrile. rsc.orgnih.govresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. rsc.orgnih.gov For example, a sensitive and simple HPLC method was developed for the quantification of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, which was detected by UV absorbance at 320 nm. nih.govresearchgate.net

Table 1: Example HPLC Parameters for Analysis of Benzamide Derivatives

| Parameter | Condition | Source(s) |

| Column | Ascentis Express C18 (100mm x 4.6mm, 5µm) | rsc.org |

| Mobile Phase A | Water with 0.1% Formic Acid | rsc.orgnih.govresearchgate.net |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | rsc.orgnih.gov |

| Elution Mode | Gradient or Isocratic | rsc.orgnih.gov |

| Detector | UV-Diode Array Detector (DAD) | rsc.org |

| Detection Wavelength | 214, 254, 280, 320 nm | rsc.orgnih.gov |

This technique is essential for verifying the identity and purity of synthesized this compound and is a critical component of quality control in its production. clearsynth.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a compound like this compound, GC-MS is particularly useful for impurity profiling—the identification and quantification of unwanted chemicals that may be present from the synthesis process. thermofisher.com

In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. The NIST Mass Spectrometry Data Center includes a mass spectrum for the related compound 3-amino-N,N-dimethylbenzamide, which can serve as a reference. nih.gov

A study on determining dimethylamine (B145610) impurity in N,N-dimethylformamide involved derivatizing the impurity with benzoyl chloride to form N,N-dimethylbenzamide, which was then analyzed by GC-MS. researchgate.netresearchgate.net This approach highlights that derivatization may sometimes be necessary to improve the volatility or chromatographic behavior of the analyte or related impurities.

Table 2: Typical GC-MS Parameters for Analysis of Benzamide Derivatives

| Parameter | Condition | Source(s) |

| Column | Rtx-5 amine (30m x 0.32mm x 1.50µm) or HP5-MS | researchgate.netbrieflands.com |

| Carrier Gas | Helium | researchgate.netbrieflands.com |

| Injection Mode | Splitless | brieflands.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | brieflands.com |

| MS Detector | Quadrupole or High-Resolution (e.g., Orbitrap) | thermofisher.combrieflands.com |

| Temperature Program | Initial oven temperature held, then ramped to a final temperature. | brieflands.com |

The impurity profiling process is a mandatory step in pharmaceutical manufacturing, receiving close attention from regulatory bodies. thermofisher.com GC-MS provides the high sensitivity and specificity required to detect and identify trace-level impurities that could affect the quality and safety of the final product. thermofisher.comajrconline.org

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Spectrophotometric Methods for Quantification

UV-Visible (UV-Vis) spectrophotometry is a quantitative analytical technique based on the absorption of light by a substance. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This method can be used for the quantification of this compound, provided it has a distinct chromophore that absorbs light in the UV-Vis range.

The benzamide structure itself contains a benzene (B151609) ring, which is a chromophore. The presence of substituents on the benzene ring, such as the amino group in the 3-position and the methyl group in the 2-position, will influence the wavelength of maximum absorbance (λmax). up.ac.za The amino group, in particular, is known to cause a bathochromic (red) shift in the primary and secondary absorption bands of benzoic acids. up.ac.za

While often used as a detector for HPLC, standalone UV-Vis spectrophotometry can serve as a simple and rapid method for concentration determination in solutions containing the pure compound. For instance, in the development of an HPLC method for a dimethylbenzamide derivative, UV detection was successfully employed at 320 nm. nih.govresearchgate.net Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can also predict the UV-Vis spectrum of benzamide derivatives. researchgate.net To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Method Validation and Quality Control in Research Settings

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu For the analytical methods applied to this compound, validation is a critical step to ensure that the data generated are accurate and reliable. This process is guided by international standards, such as the ICH Q2(R2) guideline. researchgate.neteuropa.eu

Key validation parameters for chromatographic and spectrophotometric methods include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. europa.eu

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eu A correlation coefficient close to 1 is typically desired. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies. europa.eu For example, a study on a related compound showed recovery between 80% and 98%. researchgate.net

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (%CV). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Quality control (QC) in a research setting involves the routine application of these validated methods to ensure the consistent quality of this compound. lookchem.comclearsynth.com This includes analyzing batches against established specifications, monitoring for impurities, and using reference standards for calibration. For quantitative methods like GC-MS, the use of internal standards can improve the precision and accuracy of the results. nih.gov

Derivatives and Analogs of 3 Amino N,2 Dimethylbenzamide: Synthesis and Structure Activity Studies

Design Principles for Novel Benzamide (B126) Analogs

The design of new benzamide analogs is guided by several key principles aimed at optimizing their pharmacodynamic and pharmacokinetic profiles. A primary strategy is bioisosterism , which involves replacing a functional group within the molecule with another group that retains similar physical and chemical properties, thereby potentially enhancing activity or improving metabolic stability. mdpi.comnih.govresearchgate.net For instance, the amide bond in a parent compound, which can be susceptible to hydrolysis in vivo, might be replaced with more stable bioisosteres like a 1,2,3-triazole or a trifluoromethyl-substituted aminomethyl unit. mdpi.comwiley.com This approach aims to preserve the key interactions with a biological target while improving the drug-like properties of the analog. wiley.com

Another powerful design principle is structure-based drug design . When the three-dimensional structure of the biological target is known, researchers can design analogs that fit precisely into the binding pocket. This often involves creating molecules that make specific hydrogen bonds, hydrophobic interactions, or halogen bonds with key residues in the target protein. mdpi.com Even without a target structure, a ligand-based approach can be used, where the design of new analogs is guided by the known structure-activity relationships (SAR) of existing active compounds. collaborativedrug.compharmacologymentor.com

Strategic substitution on the benzamide ring is a common tactic to modulate activity. The introduction of electron-withdrawing groups, such as halogens or trifluoromethyl (CF3) groups, or electron-donating groups, like methoxy (B1213986) or dimethylamino moieties, can significantly alter the electronic properties of the molecule. sioc-journal.cn These changes can influence binding affinity, selectivity, and metabolic stability. For example, the incorporation of fluorine atoms has been shown in some benzamide series to increase binding affinity and affect properties like lipophilicity.

Finally, scaffold hopping is employed to explore new chemical space. This involves replacing the central benzamide core with a different, but functionally similar, chemical scaffold while retaining key pharmacophoric features. This can lead to the discovery of novel compound classes with improved properties.

Synthetic Routes to Substituted 3-amino-N,2-dimethylbenzamide Derivatives

The synthesis of substituted this compound derivatives can be achieved through several established chemical pathways, often starting from appropriately substituted benzoic acids. While direct synthetic routes for this compound are based on these general methods, many documented procedures focus on the closely related isomer, 2-amino-N,3-dimethylbenzamide, which can be adapted by selecting the correct starting materials.

A prevalent method involves the amination of a pre-formed benzamide . A common precursor for this is 3-amino-2-methylbenzoic acid. google.com This starting material can be prepared by the liquid phase catalytic hydrogenation of 3-nitro-2-methylbenzoic acid. google.com Once the aminobenzoic acid is obtained, it can be converted to the corresponding N,N-dimethylbenzamide.

Another versatile approach begins with isatoic anhydrides . The synthesis of the isomeric 2-amino-N,3-dimethylbenzamide has been accomplished by reacting 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (an isatoic anhydride (B1165640) derivative) with aqueous methylamine (B109427). sioc-journal.cniucr.org This method can be adapted by starting with the corresponding 7-methyl-substituted isatoic anhydride to yield the 3-amino-2-methylbenzamide (B1284377) core. The isatoic anhydride itself is typically prepared from an aminobenzoic acid, such as 2-amino-3-methylbenzoic acid, by reacting it with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). iucr.orgorgsyn.orgprepchem.com

A third major pathway is through the reduction of a nitro-substituted benzamide . This route starts with a nitrobenzoic acid, such as 3-nitro-2-methylbenzoic acid, which is first converted to the N,N-dimethylbenzamide. This is often achieved by activating the carboxylic acid with a coupling agent (like DCC or DIC) and then reacting it with dimethylamine (B145610). The final step is the reduction of the nitro group to an amine, commonly using hydrogenation with a palladium catalyst.

Further diversification of the benzamide ring can be achieved through electrophilic aromatic substitution. For example, halogenated derivatives can be prepared by treating the aminobenzamide core with N-halosuccinimides (NCS, NBS, or NIS) to introduce chlorine, bromine, or iodine atoms onto the ring. sioc-journal.cn A one-pot synthesis for 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported, which combines the formation of the isatoic anhydride, aminolysis with methylamine, and subsequent halogenation into a single efficient process. sioc-journal.cn

Table 1: Selected Synthetic Routes for Aminobenzamide Derivatives

| Starting Material | Key Reagents/Steps | Intermediate/Product | Reference(s) |

|---|---|---|---|

| 3-Nitro-2-methylbenzoic acid | 1. Amide formation (e.g., with dimethylamine) 2. Nitro group reduction (e.g., Pd/C, H₂) | 3-Amino-N,N-dimethyl-2-methylbenzamide | |

| 2-Amino-3-methylbenzoic acid | 1. Reaction with triphosgene 2. Aminolysis with aqueous methylamine | 1. 8-Methylisatoic anhydride 2. 2-Amino-N,3-dimethylbenzamide | sioc-journal.cniucr.org |

| 3-Amino-2-methylbenzoic acid | Amidation with ammonia (B1221849)/amines using coupling agents (e.g., DCC, DMAP) | 3-Amino-2-methylbenzamide |

Investigation of Structural Modifications on Chemical and Mechanistic Properties

Altering the structure of this compound and its analogs has a profound impact on their chemical and mechanistic properties. These modifications influence factors such as molecular conformation, electronic distribution, and intermolecular interactions, which in turn dictate the compound's biological activity.

One of the most significant structural features is the conformation of the amide group relative to the benzene (B151609) ring. In the related compound 2-amino-N,3-dimethylbenzamide, the presence of the ortho-methyl group forces the amide group to be twisted out of the plane of the aromatic ring, with a measured dihedral angle of 33.93°. iucr.org This twisting disrupts the π-electron conjugation between the amide and the ring. researchgate.net This conformational constraint can significantly affect how the molecule interacts with its biological target. The molecular conformation is often stabilized by intramolecular hydrogen bonds, for example, between the amide N-H and an adjacent amino group. iucr.org

Substitution on the aromatic ring directly influences the molecule's electronic properties. Electron-donating groups (like an amino group) and electron-withdrawing groups (like a nitro or chloro group) alter the reactivity and basicity of the molecule. sioc-journal.cnresearchgate.net For instance, the introduction of electron-withdrawing groups on the aromatic ring has been shown to promote certain reactions like C-H methylation. rsc.org The inductive and resonance effects of these substituents also influence the strength of hydrogen bonding interactions the molecule can form.

Modifications to the amide nitrogen also play a crucial role. N-methylation, converting a secondary amide to a tertiary amide (like the N,N-dimethylamide in the parent compound), removes a hydrogen bond donor. journals.co.za This can dramatically alter binding affinity, as this hydrogen may be critical for interaction with a biological receptor. Furthermore, methylation at the nitrogen can lead to a decrease in the resonance effect of the substituent on the aromatic ring. journals.co.za

The introduction of specific atoms, like fluorine , can have multifaceted effects. Fluorination generally increases the lipophilicity (logD) of a compound, which can affect its permeability across biological membranes. wiley.com However, its impact on other properties like plasma protein binding can be less predictable.

Table 2: Effects of Structural Modifications on Physicochemical Properties

| Structural Modification | Observed Effect | Example Compound Class | Reference(s) |

|---|---|---|---|

| Ortho-methyl group | Twists amide group out of ring plane, disrupting π-conjugation. | 2,6-Dimethylbenzamides | researchgate.net |

| N-methylation (secondary to tertiary amide) | Removes H-bond donor; can decrease resonance effect on the ring. | N,N-dimethylbenzamides | journals.co.za |

| Ring substitution (electron-donating vs. withdrawing) | Alters electronic properties, reactivity, and hydrogen bonding potential. | Substituted benzamides | researchgate.net |

| Fluorination | Increases lipophilicity (logD). | Fluorinated benzamides | wiley.com |

Structure-Activity Relationships (SAR) within the this compound Family

The study of structure-activity relationships (SAR) is crucial for optimizing the biological activity of benzamide derivatives. collaborativedrug.compharmacologymentor.com By systematically modifying the this compound scaffold and assessing the resulting changes in potency and selectivity, researchers can identify key molecular features required for a desired biological effect.

The Benzamide Moiety: The amide group itself is often a critical feature for activity. In studies of related benzamide nematicides, bioisosteric replacement of the amide with groups like esters or thioamides highlighted the importance of the original amide group for maintaining high activity. mdpi.comnih.gov The N,N-dimethyl substitution on the amide can also be crucial, as replacing it with other groups may alter the binding mode or introduce steric hindrance.

The Aromatic Ring and its Substituents: The substitution pattern on the phenyl ring is a key determinant of activity and selectivity.

Methyl Group: The ortho-methyl group (at position 2) enforces a specific, non-planar conformation of the amide side chain relative to the ring. researchgate.net This fixed conformation can be beneficial for fitting into a specific binding pocket.

Other Ring Substituents: The nature of other substituents on the ring profoundly impacts activity. For some targets, electron-withdrawing groups like halogens (Cl, F) or trifluoromethyl (CF3) at other positions on the ring are optimal for activity. sioc-journal.cn Conversely, electron-donating groups such as methoxy or dimethylamino at the same positions can diminish activity. sioc-journal.cn In D4 dopamine (B1211576) receptor ligands, polar substituents at the meta- (5-) and para- (4-) positions were found to play a critical role in mediating interactions with the receptor. nih.gov

Table 3: Summary of Structure-Activity Relationships (SAR) for Benzamide Analogs

| Molecular Feature | Modification | Impact on Activity | Example Target/Activity | Reference(s) |

|---|---|---|---|---|

| Amide Group | Bioisosteric replacement (e.g., with ester, thioamide) | Often reduces or abolishes activity, highlighting its importance. | Nematicidal activity | mdpi.comnih.gov |

| Aromatic Ring Substituents | Introduction of halogens (F, Cl) or CF₃ groups | Often optimal for high activity. | Antischistosomal activity | sioc-journal.cn |

| Introduction of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) | Can diminish activity. | Antischistosomal activity | sioc-journal.cn | |

| Polar groups at meta- and para-positions | Can enhance binding affinity. | D4 Dopamine Receptor | nih.gov |

| Ortho-Substituent | Presence of an ortho-methyl group | Enforces a twisted conformation, which can be crucial for binding. | General benzamides | researchgate.net |

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 3-amino-N,2-dimethylbenzamide

The chemical compound this compound, identified by the CAS number 926254-13-9, is an organic molecule with the chemical formula C9H12N2O. scbt.com It is structurally characterized by a benzamide (B126) core with an amino group at the third position and methyl groups attached to the nitrogen of the amide and the second carbon of the benzene (B151609) ring.

A comprehensive review of the current scientific literature reveals a significant scarcity of academic studies focused specifically on this compound. While its isomeric counterparts, such as 3-amino-N,N-dimethylbenzamide and 2-amino-N,3-dimethylbenzamide, have been subjects of research, direct investigation into the synthesis, properties, and applications of this compound is notably absent. The current understanding is therefore largely theoretical, based on the fundamental principles of organic chemistry and extrapolations from related substituted benzamide structures.

The presence of the amino and amide functional groups suggests that this compound could participate in a variety of chemical reactions and exhibit interesting electronic and biological properties. The relative positions of the amino and methyl groups on the aromatic ring are expected to influence the molecule's steric and electronic characteristics, distinguishing it from its other isomers.

Interactive Data Table: Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 926254-13-9 | scbt.com |

| Molecular Formula | C9H12N2O | scbt.com |

| Molecular Weight | 164.2 g/mol | scbt.com |

Identification of Knowledge Gaps and Emerging Research Avenues

The most significant knowledge gap concerning this compound is the lack of empirical data. There is a clear opportunity for foundational research to characterize this compound thoroughly.

Key Knowledge Gaps:

Synthesis and Characterization: Validated, high-yield synthetic routes for this compound have not been published. Detailed characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry is required to establish a definitive structural and purity profile.

Physicochemical Properties: Fundamental properties including melting point, boiling point, solubility, and pKa values are yet to be experimentally determined.

Biological Activity: There are no published studies on the biological effects of this compound. Screening for potential pharmacological activities, such as antibacterial or anticancer properties, which have been observed in other substituted benzamides, represents a significant research avenue. nih.govnih.gov

Material Science Applications: The potential for this compound to be used as a monomer or a building block in the synthesis of novel polymers or functional materials remains unexplored.

Emerging Research Avenues:

Comparative Isomer Studies: A systematic study comparing the chemical reactivity and biological activity of this compound with its isomers would provide valuable insights into structure-activity relationships.

Coordination Chemistry: The amino and amide groups offer potential coordination sites for metal ions, suggesting that it could be explored as a ligand in the synthesis of novel metal-organic frameworks (MOFs) or coordination complexes with catalytic or material applications.

Potential for Advanced Chemical Synthesis and Functionalization

While specific synthetic methods for this compound are not detailed in the literature, established organic chemistry principles can be applied to propose potential synthetic and functionalization strategies.

Proposed Synthetic Routes:

Amidation of a Substituted Benzoic Acid: A plausible route involves the amidation of 3-amino-2-methylbenzoic acid with dimethylamine (B145610). This would likely require the protection of the amino group prior to the amidation reaction, followed by deprotection.